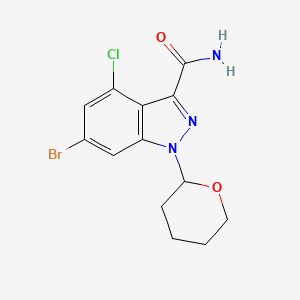
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide is a complex organic compound characterized by its bromine, chlorine, and tetrahydropyran groups attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of an appropriate precursor, followed by halogenation to introduce bromine and chlorine atoms. The tetrahydropyran group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for therapeutic applications.
Medicine: Research has indicated that this compound may have antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole
6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-2-carboxylic acid
Uniqueness: 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide stands out due to its specific substitution pattern and the presence of the carboxamide group, which can influence its reactivity and biological activity compared to similar compounds.
This compound's unique structure and diverse reactivity make it a valuable tool in scientific research and industrial applications. Its potential in medicine and other fields continues to be an area of active investigation.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Properties
Molecular Formula |
C13H13BrClN3O2 |
|---|---|
Molecular Weight |
358.62 g/mol |
IUPAC Name |
6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrClN3O2/c14-7-5-8(15)11-9(6-7)18(17-12(11)13(16)19)10-3-1-2-4-20-10/h5-6,10H,1-4H2,(H2,16,19) |
InChI Key |
WMBAJKDDGQGKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=CC(=C3)Br)Cl)C(=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


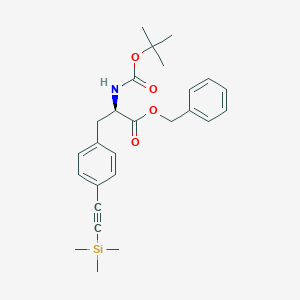
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)

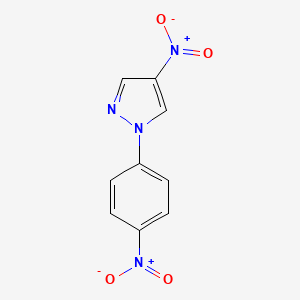
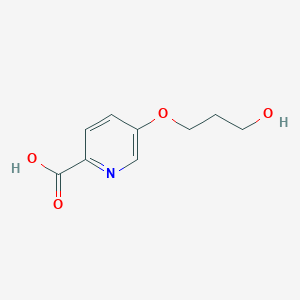
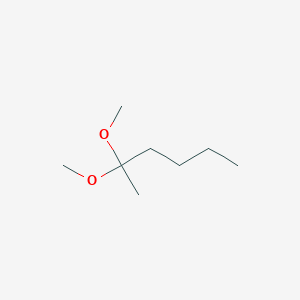
![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
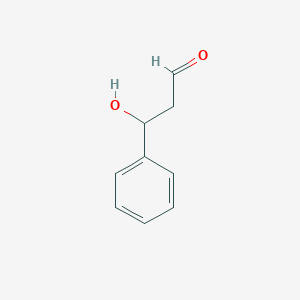
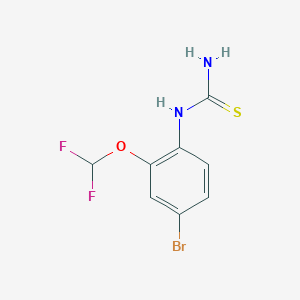
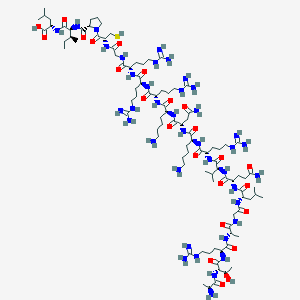
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
